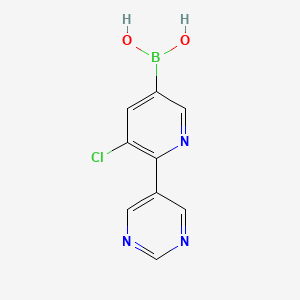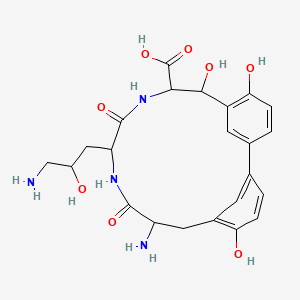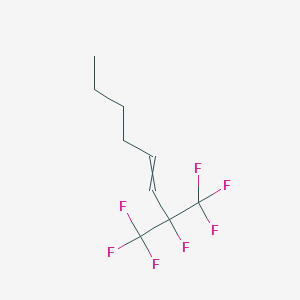
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene is a fluorinated organic compound with the molecular formula C9H11F7. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene typically involves the fluorination of suitable precursors under controlled conditions. One common method involves the reaction of oct-3-ene with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are introduced and fluorinated in a controlled manner. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully reduced fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Fluorinated alcohols, ketones.
Reduction: Fluorinated alkanes, partially reduced hydrocarbons.
Substitution: Fluorinated ethers, esters, or other substituted derivatives.
科学的研究の応用
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential use in fluorinated pharmaceuticals, where the presence of fluorine can improve drug efficacy and metabolic stability.
Medicine: Explored for its role in the development of imaging agents for medical diagnostics, particularly in positron emission tomography (PET) scans.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
作用機序
The mechanism of action of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene involves its interaction with molecular targets through the formation of strong carbon-fluorine bonds. These bonds contribute to the compound’s stability and resistance to metabolic degradation. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane
- 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 1,1,1,3-tetrafluoro-2-(trifluoromethyl)-4-oxapent-2-ene
Uniqueness
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This structural configuration imparts distinct chemical properties, such as high thermal stability and resistance to oxidative degradation, making it valuable for specialized applications in various fields.
特性
IUPAC Name |
1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,8(11,12)13)9(14,15)16/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVIDCBWMJUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
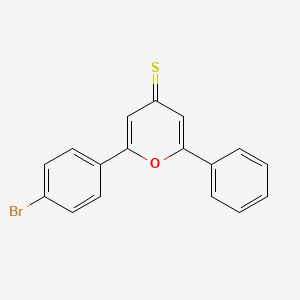

![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
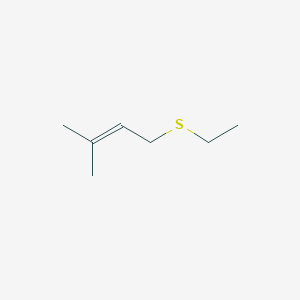

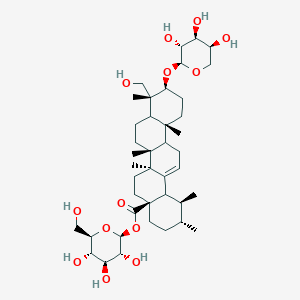
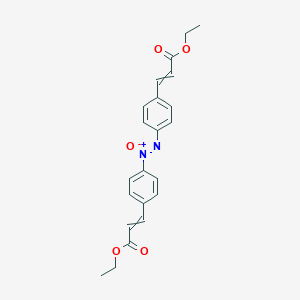
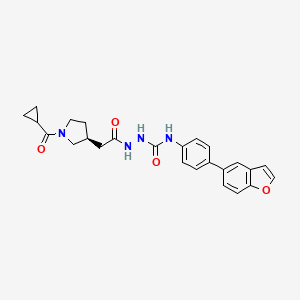
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
